2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid
Description
2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid is a spirocyclic compound featuring a bicyclic system with one oxygen and one nitrogen atom in the heterocyclic rings. Its molecular formula is C₁₆H₂₇NO₅, with a molecular weight of 313.39 g/mol (CAS: 1599479-20-5) . This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, such as Eli Lilly’s LY2881835, which targets type II diabetes mellitus . Additionally, derivatives of this scaffold exhibit antituberculosis activity by inhibiting the MmpL3 protein in Mycobacterium tuberculosis .
The spirocyclic structure confers conformational rigidity, enhancing receptor binding specificity. The acetic acid moiety acts as a bioisostere for carboxylic acids, improving solubility and metabolic stability .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid |
InChI |
InChI=1S/C11H19NO3/c13-10(14)7-9-1-2-11(15-8-9)3-5-12-6-4-11/h9,12H,1-8H2,(H,13,14) |
InChI Key |
MXIUJXKPYOHZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OCC1CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid is a complex organic compound featuring a unique spirocyclic structure with both oxygen and nitrogen heteroatoms within a spiro framework. It has a carboxylic acid functional group attached to a spirocyclic moiety, making it significant for potential biological activity. The molecular formula of this compound is C11H19NO3, and its molecular weight is 213.27 g/mol.
Scientific Research Applications
This compound and its derivatives have applications in pharmaceutical research, particularly as potential therapeutic targets for metabolic conditions and antibacterial agents.
Biological Activity and Therapeutic Potential
- FFA1 Receptor Agonists: Research indicates that compounds containing the 1-oxa-9-azaspiro[5.5]undecane moiety exhibit significant biological activity as agonists for free fatty acid receptors (FFA1). These receptors are involved in various metabolic processes and are potential therapeutic targets for conditions such as diabetes and obesity. Derivatives of this compound have shown promising results in enhancing insulin secretion and improving glucose tolerance in preclinical models.
- Antibacterial Activity: Some derivatives have demonstrated antibacterial activity against certain strains of bacteria, suggesting potential applications in treating infections.
Interaction Studies
- Interaction studies focus on understanding how this compound interacts with biological targets such as receptors and enzymes. These studies often employ techniques like molecular docking simulations and binding affinity assays to elucidate the mechanisms behind its biological effects. For instance, compounds derived from this structure have been shown to bind effectively to free fatty acid receptors, leading to enhanced receptor activation compared to unsubstituted analogs.
Structural Similarity and Biological Activity
- The uniqueness of this compound lies in its specific combination of a spirocyclic structure with a carboxylic acid functionality, which enhances its biological activity compared to other similar compounds that lack this specific arrangement or functional groups.
Table of Compounds with Structural Similarities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Contains similar spirocyclic structure without acetic acid | Inactive as an agonist |
| Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane | Contains a ketone instead of an acetic acid group | Moderate antibacterial activity |
| Ciprofloxacin Derivatives | Fluoroquinolone backbone with spirocyclic modifications | Antibacterial activity against gram-positive and gram-negative bacteria |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Application |
|---|---|---|---|---|
| This compound | C₁₆H₂₇NO₅ | 313.39 | Boc-protected N, acetic acid substituent | FFA1 agonism, antituberculosis |
| 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid | C₁₁H₁₈O₄ | 214.26 | Two oxygen atoms in spiro ring | Not reported |
| 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(pyridine-2-yloxy)-ethyl)-1-oxa-9-azaspiro[5.5]undec-9-yl)-1,4-dihydroquinoline-3-carboxylic acid | C₂₉H₃₃FN₃O₆ | 544.60 | Ciprofloxacin core fused with spirocyclic moiety | Antibacterial (quinolone derivative) |
| 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride | C₁₇H₂₆ClN | 280.85 | Benzyl substituent, lacks acetic acid group | Not specified |
| 2-(7-(tert-Butoxycarbonyl)-1-Oxa-7-Azaspiro[4.5]Decan-3-Yl)Acetic Acid | C₁₅H₂₅NO₅ | 299.36 | Spiro[4.5] system (smaller ring) | Not reported |
Key Research Findings
- Structural Rigidity : The [5.5] spiro system in the target compound provides optimal conformational restraint for FFA1 binding, as smaller spiro[4.5] systems (e.g., ) reduce potency .
- Role of Acetic Acid : Removal of the acetic acid group (e.g., 3-benzyl-3-azaspiro[5.5]undecane) abolishes FFA1 activity, underscoring its critical role in receptor interaction .
- Versatility : The scaffold’s adaptability is evident in its use across diverse therapeutic areas, from diabetes to infectious diseases .
Preparation Methods
Carbodiimide-Mediated Coupling Approach
This three-step protocol remains the most widely implemented method:
Step 1: Spirocyclic Intermediate Preparation
$$ \text{tert-Butyl 1-oxa-9-azaspiro[5.5]undecan-4-yl} $$ carbonate undergoes alkylation with ethyl bromoacetate in DMF using sodium hydride as base (0°C to RT, 18 hr). Silica gel chromatography (0→5% ethyl acetate/hexanes) yields the ester intermediate.
Step 2: Carboxylic Acid Activation
The ethyl ester intermediate is saponified to the carboxylic acid, then treated with carbonyldiimidazole (CDI) in dichloromethane (1 hr, RT). This generates the active acylimidazole intermediate.
Step 3: Amine Coupling and Deprotection
The activated acid reacts with primary amines (1.1 eq) in dichloromethane (18 hr, RT), followed by TFA-mediated Boc deprotection (0°C, 6 hr). Final purification via crystallization from isopropyl alcohol provides the target compound in 62-78% overall yield.
Reductive Amination Strategy
An alternative route employs reductive amination for side-chain introduction:
| Parameter | Condition |
|---|---|
| Starting Material | 1-Oxa-9-azaspiro[5.5]undecan-3-one |
| Amine Source | Glycine tert-butyl ester |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Time | 12 hr |
| Temperature | Room temperature |
| Deprotection Agent | 4M HCl in dioxane |
| Final Yield | 54-67% |
This method demonstrates improved stereocontrol but requires rigorous moisture exclusion.
Critical Reaction Parameters
Solvent Effects
Optimal results obtained in polar aprotic solvents:
Temperature Optimization
Key thermal parameters:
- Alkylation: 0°C → RT gradient prevents exothermic side reactions
- Deprotection: Strict maintenance at 0°C during TFA treatment minimizes acid-catalyzed decomposition
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6)
δ 3.82 (dd, J=14.3, 4.1 Hz, 1H, OCH2)
δ 3.15 (m, 2H, NCH2)
δ 2.64 (s, 2H, CH2CO2H)
δ 1.42-1.88 (m, 10H, spiro-CH2)
$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d6)
δ 174.2 (CO2H)
δ 72.8 (OCH2)
δ 58.3 (NCH2)
δ 34.1-24.7 (spiro-CH2)
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150×4.6 mm | 8.72 min | 95.2% |
| UPLC-MS | HSS T3, 2.1×50 mm | 1.89 min | 98.1% |
Mobile phase: Acetonitrile/0.1% formic acid (70:30)
Scale-Up Considerations
Industrial production requires modification of laboratory protocols:
- Replace sodium hydride with potassium tert-butoxide for safer alkylations
- Implement continuous flow chemistry for CDI activation steps (Residence time: 3.2 min)
- Utilize antisolvent crystallization (water/isopropyl alcohol) for kilogram-scale purification
Pilot plant data demonstrates:
Emerging Methodologies
Photocatalytic Decarboxylation
Recent advances employ visible-light-mediated decarboxylation:
$$ \text{Ru(bpy)}_3^{2+} $$ catalyst (0.5 mol%)
Blue LED irradiation (450 nm, 24 hr)
Yields: 71% with improved functional group tolerance
Biocatalytic Approaches
Immobilized lipase variants show promise for enantioselective synthesis:
| Enzyme | Source | ee (%) | Productivity (g/L·h) |
|---|---|---|---|
| CALB | C. antarctica | 88 | 0.47 |
| PPL | Porcine pancreas | 76 | 0.32 |
| Eversa Transform | Engineered variant | 95 | 1.12 |
Reaction conditions: 40°C, pH 7.4, 100 mM substrate
Q & A
Q. Methodological Answer :
- Solvent Engineering : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of intermediates and reduce side reactions .
- Temperature Gradients : Gradual heating (e.g., 0°C → RT) minimizes epimerization during acetic acid coupling .
- Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., Zn(OTf)2, Ti(OiPr)4) to stabilize transition states .
Data Analysis : - HPLC-MS Monitoring : Track diastereomer ratios in real-time to adjust reaction conditions dynamically .
Advanced: How to evaluate the compound’s stability under diverse experimental conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Long-Term Stability : Store at -20°C under argon; assess crystallinity and potency over 6–12 months .
Advanced: What computational tools predict the compound’s behavior in novel reaction systems?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and activation energies .
- Machine Learning : Train models on spirocyclic reaction datasets to predict optimal catalysts/solvents .
Validation : - Benchmarking : Compare computational predictions with experimental yields for iterative model refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
